molecular formula C7H7F3N2O B2973871 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone CAS No. 1174877-56-5

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B2973871
CAS No.: 1174877-56-5
M. Wt: 192.141
InChI Key: PIAOFVMZCFMOSA-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group attached to the ethanone moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1,5-dimethyl-1H-pyrazole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOFVMZCFMOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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